

# performance data of HAN-based thrusters compared to traditional systems

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## Compound of Interest

Compound Name: *Hydroxylammonium nitrate*

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## An Objective Comparison of HAN-Based Thrusters and Traditional Propulsion Systems

**Hydroxylammonium Nitrate** (HAN)-based monopropellants are emerging as a high-performance, low-toxicity alternative to traditional spacecraft propulsion systems, most notably those using hydrazine. These "green propellants" offer significant advantages in terms of handling safety, storage, and performance density. This guide provides a detailed comparison of HAN-based thrusters with conventional systems, supported by experimental data and methodologies, for researchers, scientists, and professionals in spacecraft development.

## Performance Comparison: HAN vs. Traditional Systems

HAN-based propellants, particularly formulations like AF-M315E, demonstrate superior performance in key areas compared to hydrazine, the long-standing industry standard for monopropellant thrusters. The primary advantages lie in their higher density and specific impulse, which collectively result in a significantly greater density-specific impulse. This allows for more compact propulsion systems or longer mission durations for a given propellant volume. While they offer lower thrust than bipropellant systems and require more power than cold gas thrusters, their balanced performance profile makes them a compelling option for many applications.

## Quantitative Performance Data

The following tables summarize the key performance metrics for various HAN-based propellant formulations compared to traditional hydrazine, cold gas, and electric propulsion systems.

Table 1: Monopropellant Performance Comparison

Parameter	HAN-Based (Generic)	AF-M315E	SHP163	Hydrazine (N <sub>2</sub> H <sub>4</sub> )
Specific Impulse (Isp)	240 - 270 s[1][2][3]	~261 s[4]	~264 s (~20% > N <sub>2</sub> H <sub>4</sub> )[1][2]	~220 - 237 s[5][6]
Density	1.4 - 1.5 g/cm <sup>3</sup> [6][7]	-	~1.4 g/cm <sup>3</sup> [1][2]	1.0 g/cm <sup>3</sup> [6][7]
Density-Specific Impulse	-	~50% > N <sub>2</sub> H <sub>4</sub> [7][8]	-	Baseline
Combustion Temp.	~2083 K[4][9]	-	-	~883 K[4][9]
Freezing Point	< 0°C to -35°C[6][7][10]	Lower than N <sub>2</sub> H <sub>4</sub> [4]	Lower than N <sub>2</sub> H <sub>4</sub> [1][2]	~2°C

| Toxicity | Low, non-carcinogenic[5][9] | Low[8] | Low[11] | High, carcinogenic[5] |

Table 2: Comparison Across Propulsion System Types

System Type	Typical Propellants	Specific Impulse (Isp)	Thrust Range	Key Characteristics
HAN-Based Monopropellant	AF-M315E, SHP163	240 - 270 s[1][3]	1 N - 20 N[6]	High density, low toxicity, moderate Isp, high combustion temp.[4][9]
Hydrazine Monopropellant	Hydrazine (N <sub>2</sub> H <sub>4</sub> )	220 - 237 s[5][6]	Low to Medium	Well-established, high toxicity, moderate Isp[5]
Cold Gas Thruster	Nitrogen, Hydrogen	30 - 150 s (N <sub>2</sub> ), up to 272 s (H <sub>2</sub> ) [12]	Very Low (< 1 N)	Simple, reliable, low performance, non-toxic[13]

| Hall-Effect Thruster (Electric) | Xenon, Krypton | 1,000 - 8,000 s[14] | Very Low (mN)[14] | High efficiency (Isp), low thrust, high power consumption[14][15] |

## Experimental Protocols and Methodologies

The performance data cited above are derived from standardized experimental procedures designed to characterize propellant and thruster performance, safety, and material compatibility.

## Performance Measurement

- **Specific Impulse (Isp) and Thrust:** The direct measurement of thruster performance is conducted via static hot-firing tests. The thruster is mounted on a test stand equipped with load cells to measure the generated thrust. Simultaneously, propellant mass flow rate is precisely measured using devices like impeller wheel flowmeters. Specific impulse is then calculated as the thrust divided by the mass flow rate.[16][17]
- **Catalyst Performance:** The effectiveness and durability of catalysts, which are crucial for the decomposition of monopropellants, are evaluated through various tests. An "open-cup test"

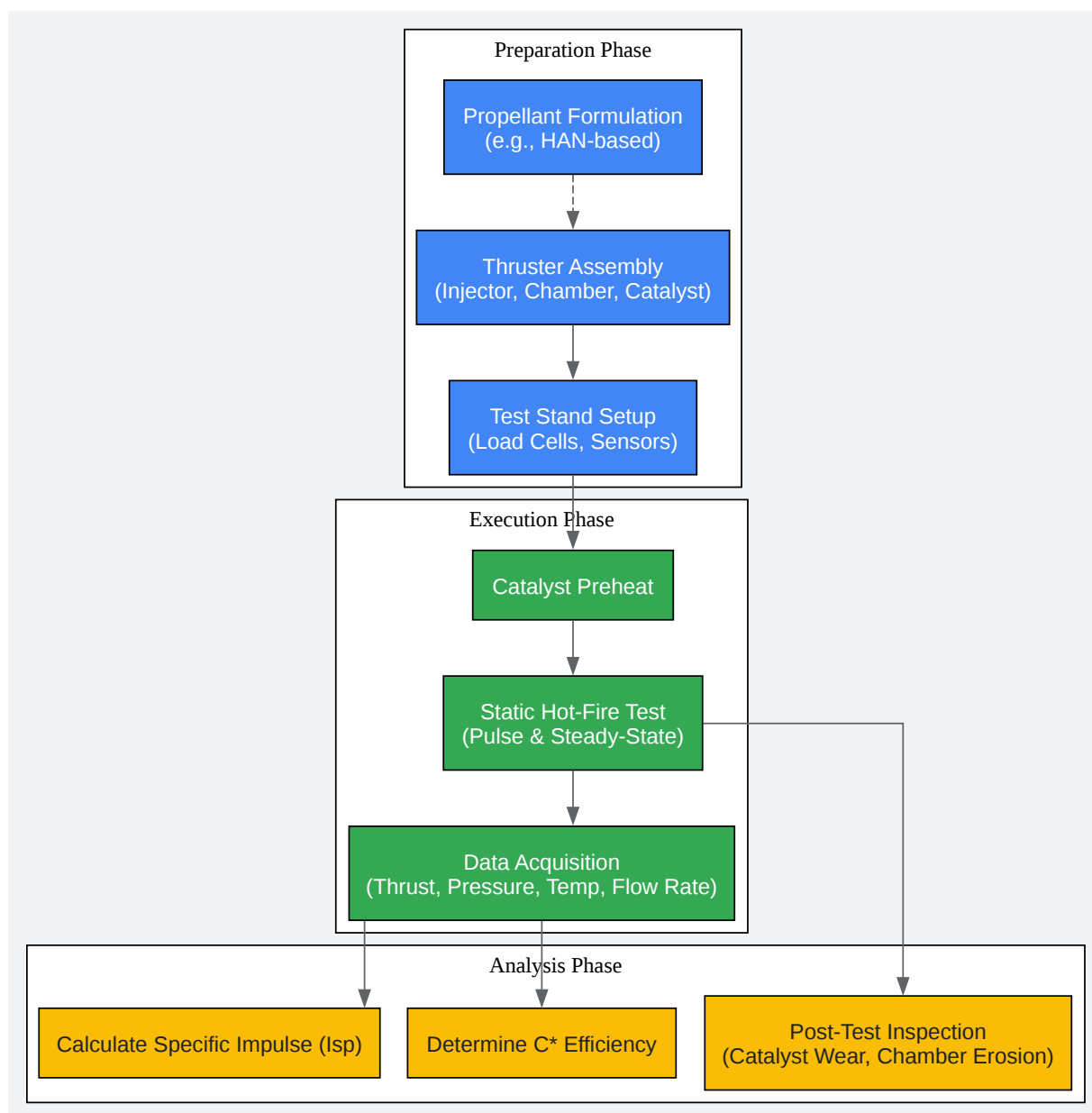
can be used for an initial screening of catalyst reactivity.[1][2] Long-duration firing tests are then conducted to assess catalyst life and degradation, as the high combustion temperatures of HAN propellants (around 2083 K) pose a significant challenge to conventional catalyst materials.[4][9]

## Safety and Handling Evaluation

- **Detonability and Sensitivity:** To ensure safe handling and operation, propellants undergo rigorous safety testing.
  - **Card Gap Test:** This test determines the propellant's susceptibility to shock-induced detonation. A witness plate is used to confirm detonation, and the test establishes the maximum shock that the propellant can endure without detonating.[5]
  - **BAM Fall Hammer and Friction Tests:** These standardized tests evaluate the propellant's sensitivity to impact and friction, respectively.[5]
- **Toxicity Assessment:** The reduced toxicity of HAN-based propellants is a key advantage. This is verified using standard toxicological assays.
  - **Ames Test:** This biological assay is used to assess the mutagenic potential of a chemical compound, providing an indication of its carcinogenic risk. HAN solutions have tested negative in such tests.[5]
- **Material Compatibility:** The long-term storability of the propellant within a spacecraft's tanks and feed lines is critical. Material compatibility is assessed by soaking various materials (e.g., stainless steel, titanium alloys, Teflon) in the propellant for extended periods (e.g., 90+ days) and observing for any signs of corrosion, material degradation, or propellant decomposition.[5][8]

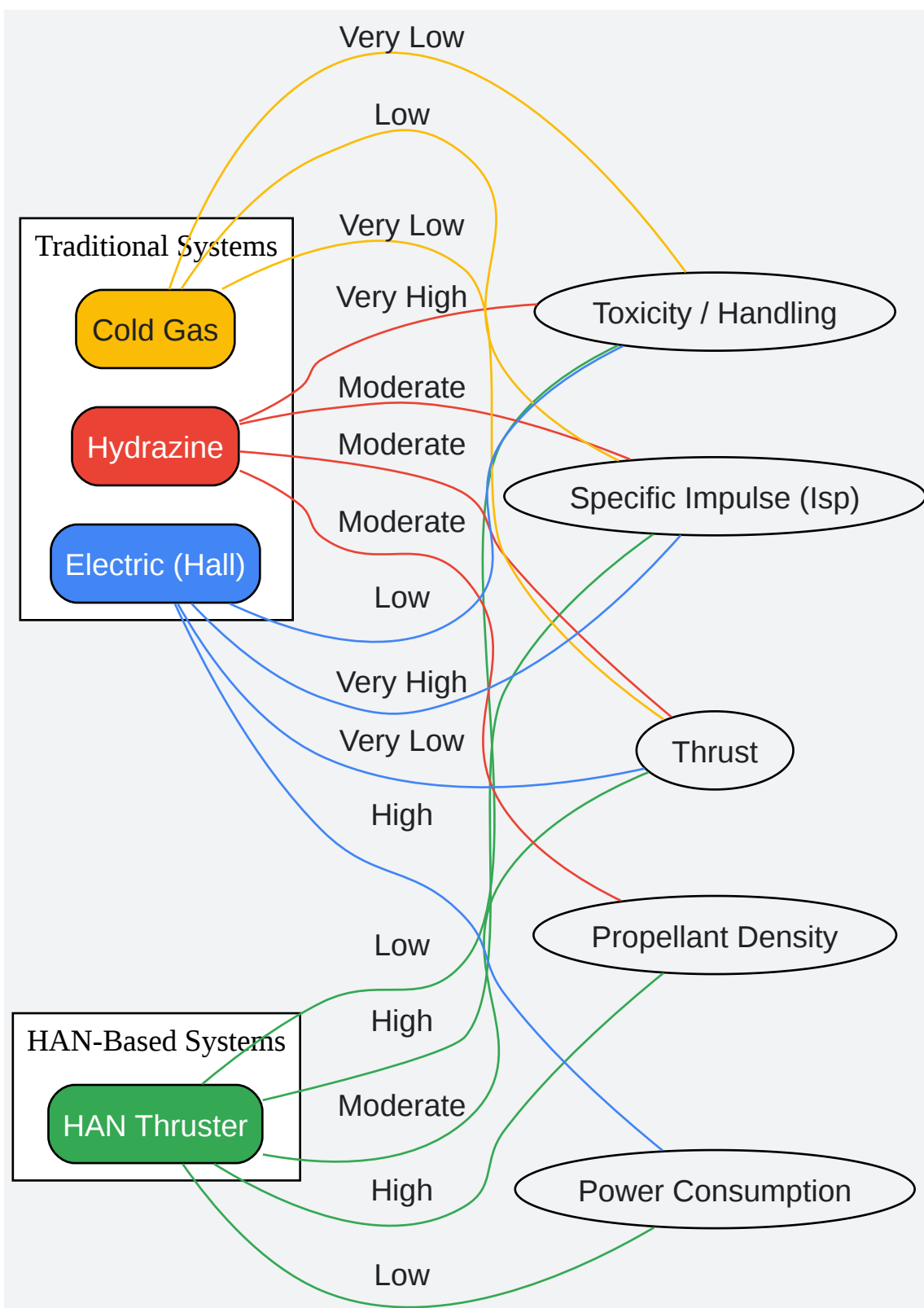
## Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of HAN-based thruster systems.



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Caption: Workflow for determining thruster performance.



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Caption: Logical comparison of propulsion characteristics.

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